3-Bromomethyl-4-methyl-1,2,5-thiadiazole

説明

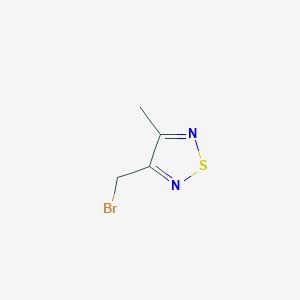

3-Bromomethyl-4-methyl-1,2,5-thiadiazole is a heterocyclic compound featuring a 1,2,5-thiadiazole core substituted with a bromomethyl (-CH2Br) group at position 3 and a methyl (-CH3) group at position 2. The 1,2,5-thiadiazole scaffold is notable for its electron-deficient aromatic system, which facilitates diverse chemical reactions, including nucleophilic substitutions and cycloadditions. Bromomethyl groups are highly reactive in alkylation and cross-coupling reactions, making this compound a valuable intermediate in medicinal chemistry and materials science.

特性

分子式 |

C4H5BrN2S |

|---|---|

分子量 |

193.07 g/mol |

IUPAC名 |

3-(bromomethyl)-4-methyl-1,2,5-thiadiazole |

InChI |

InChI=1S/C4H5BrN2S/c1-3-4(2-5)7-8-6-3/h2H2,1H3 |

InChIキー |

ROUDKFGXVYIXJV-UHFFFAOYSA-N |

正規SMILES |

CC1=NSN=C1CBr |

製品の起源 |

United States |

類似化合物との比較

Structural and Functional Group Comparisons

The reactivity and applications of 1,2,5-thiadiazoles are heavily influenced by substituents. Below is a comparative analysis of key analogs:

Table 1: Substituent Effects on 1,2,5-Thiadiazole Derivatives

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups: Bromine (-CH2Br) and chlorine (-Cl) are electron-withdrawing, enhancing electrophilic reactivity. Morpholino (-N(C2H4)2O) and methoxy (-OCH3) groups are electron-donating, stabilizing the ring but reducing reactivity toward nucleophiles .

- Reactivity : Bromomethyl groups are more reactive in alkylation than chloro or hydroxy analogs, making the target compound a candidate for synthesizing quaternary ammonium salts or polymer precursors .

Physicochemical Properties

Table 2: Physical and Spectral Data

- This compound : Expected to exhibit IR peaks near 600–650 cm⁻¹ (C-Br stretch) and ^1H NMR signals for -CH2Br (~δ 3.5–4.0) and -CH3 (~δ 2.0–2.5) based on analogs .

Stability and Tautomerism

- Tautomerism: Hydroxy-substituted thiadiazoles (e.g., 3-hydroxy-4-morpholino-) exhibit keto-enol tautomerism, influenced by solvent polarity. Bromomethyl groups are less prone to tautomerism but may participate in elimination reactions under basic conditions .

- Thermal Stability: Chloro and bromo derivatives generally exhibit higher thermal stability than hydroxy or amino analogs due to stronger C-X bonds .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 3-Bromomethyl-4-methyl-1,2,5-thiadiazole, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves refluxing precursors in solvents like absolute ethanol with catalytic glacial acetic acid (1:5 molar ratio) for 4–12 hours under inert atmospheres . For purification, vacuum filtration followed by recrystallization (ethanol or THF) or silica gel chromatography is recommended . Purity can be confirmed via melting point consistency, mixed melting point analysis, and IR spectral comparison with known standards .

Q. How can spectroscopic and computational methods characterize the structure and electronic properties of this compound?

- Methodological Answer :

- IR Spectroscopy : Identify key functional groups (e.g., C–Br stretching at ~500–600 cm⁻¹, thiadiazole ring vibrations at ~1500 cm⁻¹) .

- NMR : Use H/C NMR to confirm substituent positions (e.g., methyl and bromomethyl groups) .

- Computational Analysis : Perform DFT calculations (B3LYP/6-311++G(d,p)) to optimize geometry, calculate NBO charges, and predict reactive sites (e.g., electrophilic attack at N2/N5 due to high negative charges) .

Advanced Research Questions

Q. How do solvent polarity and substituent electronic effects influence the tautomeric stability of this compound derivatives?

- Methodological Answer :

- Substituent Effects : Electron-withdrawing groups (e.g., –CN) stabilize NH tautomers in the gas phase, while electron-donating groups (e.g., –NH) favor OH forms. Bromomethyl substituents may exhibit intermediate behavior due to moderate electronegativity .

- Solvent Effects : Polar solvents (ε > 15) reduce energy differences between tautomers by 10–20 kcal/mol via dipole stabilization. Use PCM models to simulate solvent interactions, noting increased NH stability in polar media for electron-donating substituents .

- Key Data : In acetonitrile, NH tautomers of 4-CN derivatives show a dipole moment increase from 4.06 D (gas phase) to 6.12 D, enhancing solubility .

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Optimize transition states using B3LYP/6-311++G(d,p) to evaluate activation barriers for bromide displacement.

- NBO Analysis : Quantify charge distribution at C3 (bromomethyl carbon) to predict nucleophilic attack feasibility. For example, a negative charge at C3 (-0.25 e) facilitates SN2 mechanisms .

- Solvent Modeling : Apply SMD solvent models to assess polarity effects on reaction kinetics (e.g., DMSO accelerates reactions by stabilizing transition states) .

Q. How can molecular docking studies evaluate the biological activity of this compound derivatives?

- Methodological Answer :

- Target Selection : Prioritize enzymes with thiadiazole-binding pockets (e.g., HIV-1 reverse transcriptase) based on structural homology to known inhibitors .

- Docking Workflow : Use AutoDock Vina or Schrödinger Suite to dock derivatives into active sites. Score binding affinities (ΔG) and validate poses via MD simulations (100 ns) .

- Key Metrics : Analyze hydrogen bonding (e.g., N2–H···O interactions) and hydrophobic contacts (methyl groups with nonpolar residues) to optimize lead compounds .

Data Contradictions and Resolution Strategies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。